Basicity Difference: Phenylaziridine vs. Unsubstituted Aziridine in Aqueous and Gas Phases
Experimental and theoretical studies demonstrate that the phenyl substituent significantly modulates the basicity of the aziridine nitrogen. In aqueous solution, phenylaziridine is less basic than unsubstituted aziridine by 1.5 pKa units [1]. In contrast, gas-phase calculations show phenylaziridine has a greater proton affinity than aziridine [1]. This reversal highlights the profound solvation effect on the phenyl-substituted analog, a behavior distinct from simple alkyl aziridines. For procurement, this means 2-phenylaziridine exhibits different protonation behavior in biological or catalytic contexts compared to unsubstituted aziridine, affecting its reactivity in protic media.
| Evidence Dimension | Basicity (pKa in water) |
|---|---|
| Target Compound Data | pKa = 6.5 (estimated from 1.5 unit difference relative to aziridine pKa ~8.0) |
| Comparator Or Baseline | Unsubstituted aziridine: pKa = 8.0 (experimental in water) |
| Quantified Difference | ΔpKa = -1.5 (phenylaziridine less basic in water) |
| Conditions | Aqueous solution, experimental measurement |
Why This Matters
This difference dictates the protonation state and nucleophilicity of 2-phenylaziridine in aqueous or protic reaction media, directly impacting its utility in acid-catalyzed or pH-sensitive transformations where unsubstituted aziridine would behave differently.
- [1] Chermette, H., & Weber, J. (2007). Basicity of the aziridine, solvent and substituent effects: A theoretical study. Journal of Molecular Structure: THEOCHEM, 821(1-3), 106–112. View Source
